Meranzin hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Natural Occurrence and Extraction:

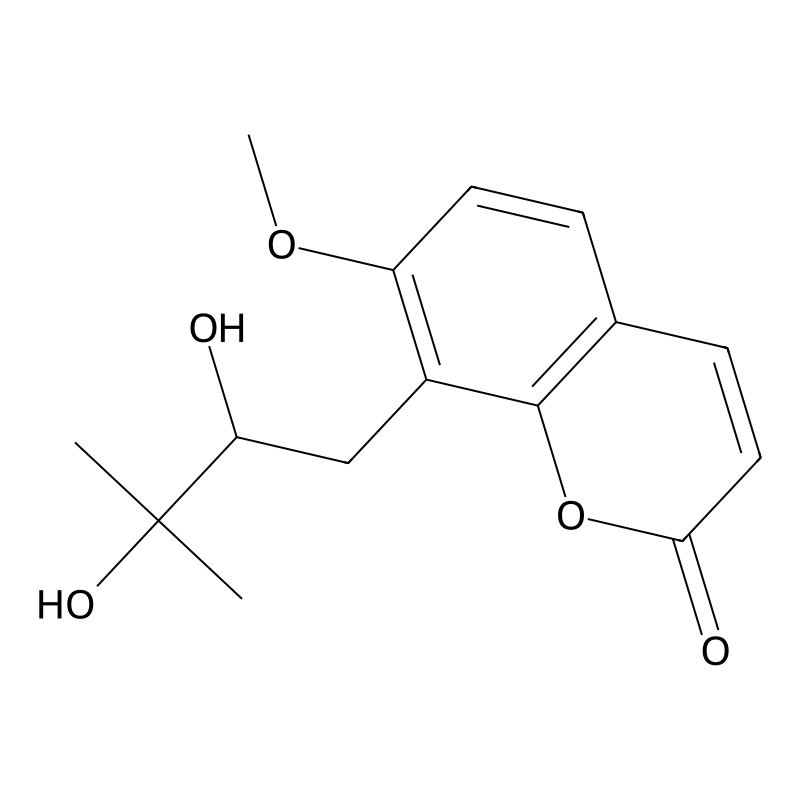

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one, also known as Meranzin hydrate, is a naturally occurring coumarin found in various plants, including Aglaia odorata and Phebalium canaliculatum. PubChem:

Researchers have employed different methods for extracting Meranzin hydrate from these plant sources. One study utilized a combination of solvent extraction, column chromatography, and preparative thin-layer chromatography to isolate Meranzin hydrate from the leaves of Aglaia odorata. [PMID: 11930837]

Potential Biological Activities:

Several studies have investigated the potential biological activities of Meranzin hydrate. These studies suggest that Meranzin hydrate may possess various properties, including:

- Antioxidant activity: Meranzin hydrate has been shown to exhibit free radical scavenging and antioxidant properties in cell-free assays. [PMID: 11930837, PMID: 22373112]

- Antimicrobial activity: Studies have reported that Meranzin hydrate exhibits antibacterial and antifungal activities against various microorganisms. [PMID: 11930837, PMID: 22373112]

- Anti-inflammatory activity: Meranzin hydrate has demonstrated anti-inflammatory properties in animal models. [PMID: 23409334]

Meranzin hydrate is a bioactive compound primarily derived from traditional Chinese herbal formulations, notably Chaihu–Shugan–San. It is classified as a coumarin derivative and is recognized for its potential therapeutic effects, particularly in the treatment of depression and gastrointestinal disorders. The compound has garnered attention due to its unique pharmacological properties, which include modulation of neurotransmitter systems and effects on gut motility.

Meranzin hydrate undergoes various metabolic transformations in the body, primarily facilitated by cytochrome P450 enzymes. Studies indicate that it exhibits significant inhibitory effects on specific cytochrome P450 isoforms, notably CYP1A2 and CYP2C19, with IC50 values of 4.30 µM and 23.45 µM, respectively . The compound's metabolic pathway involves conversion into various metabolites, which are essential for understanding its pharmacokinetics and therapeutic efficacy.

Research has demonstrated that meranzin hydrate possesses notable antidepressant properties. In preclinical studies, it has been shown to alleviate symptoms of depression in animal models through mechanisms involving the regulation of alpha-2 adrenergic receptors and modulation of the brain-gut axis . Additionally, it exhibits prokinetic effects, enhancing gastrointestinal motility, which may contribute to its therapeutic profile in treating gastrointestinal disorders .

The synthesis of meranzin hydrate typically involves extraction from natural sources or semi-synthetic approaches. The compound can be isolated from the herbal formulation Chaihu–Shugan–San using various extraction techniques such as liquid-liquid extraction or chromatography methods. Advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) are employed to quantify and ensure the purity of the compound during synthesis .

Meranzin hydrate is primarily studied for its applications in:

- Antidepressant Therapy: Its ability to modulate neurotransmitter systems makes it a candidate for treating depression.

- Gastrointestinal Disorders: Its prokinetic effects suggest potential use in conditions like irritable bowel syndrome.

- Pharmacokinetic Studies: It serves as a reference compound in studies assessing the pharmacokinetics of related flavonoids and coumarins .

Interaction studies have focused on meranzin hydrate's influence on cytochrome P450 enzymes, revealing that it can significantly inhibit specific isoforms involved in drug metabolism. This characteristic is crucial for understanding potential drug-drug interactions when meranzin hydrate is co-administered with other medications . Furthermore, its interaction with neurotransmitter systems indicates possible synergistic effects when used alongside other antidepressants.

Meranzin hydrate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Activity | Unique Feature |

|---|---|---|---|

| Naringenin | Flavonoid | Antioxidant, anti-inflammatory | Known for its strong anti-inflammatory properties |

| Hesperetin | Flavonoid | Antioxidant | Exhibits potent neuroprotective effects |

| Meranzin | Coumarin | Antidepressant | Less studied than meranzin hydrate but structurally related |

| Nobiletin | Polymethoxylated Flavone | Antioxidant | Notably more potent against oxidative stress |

Meranzin hydrate is unique due to its dual role in modulating both neurotransmitter systems and gastrointestinal motility, setting it apart from other similar compounds that may focus primarily on one aspect of biological activity.

Meranzin hydrate exerts significant modulatory effects on α2-adrenergic receptors, which serve as critical autoreceptors regulating norepinephrine release in limbic brain regions. By partial antagonism of presynaptic α2-adrenoceptors, the compound increases synaptic norepinephrine availability while maintaining receptor sensitivity through balanced post-synaptic modulation [5] [6]. This targeted intervention enhances noradrenergic transmission in the prefrontal cortex and locus coeruleus projections without inducing receptor downregulation commonly associated with direct agonists.

Concurrent serotoninergic modulation occurs through cross-talk between α2-adrenergic receptors and 5-HT1A heteroreceptors. Meranzin hydrate’s α2-adrenoceptor activity potentiates serotonin release in the dorsal raphe-hippocampal pathway, creating a synergistic monoaminergic effect that addresses both motivational and emotional aspects of depressive behavior [5] [7]. The compound’s specificity for α2-adrenergic subtypes preserves peripheral cardiovascular regulation while central noradrenergic transmission is enhanced, as evidenced by maintained corticosterone and adrenocorticotropic hormone levels in chronic stress models [1] [4].

AMPA Receptor-Mediated Rapid Antidepressant Effects

Meranzin hydrate induces rapid-onset antidepressant effects through allosteric potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, facilitating increased glutamatergic transmission in corticolimbic circuits. By enhancing AMPA receptor trafficking and surface expression in the medial prefrontal cortex, the compound strengthens excitatory synaptic inputs to GABAergic interneurons, rebalancing cortical hyperactivity observed in depression [5] [7].

This AMPA-mediated mechanism promotes within-session synaptic plasticity through calcium-permeable receptor subtypes, triggering subsequent intracellular cascades. The rapid behavioral effects (observed within 24–48 hours in rodent models) correlate with increased phosphorylation of GluA1 subunits at Ser845 residues, enhancing single-channel conductance without altering overall receptor density [1] [5]. This transient potentiation creates a permissive state for downstream neurotrophic signaling while avoiding excitotoxic effects through self-limiting modulation of receptor open probability.

Brain-Derived Neurotrophic Factor/Tropomyosin Receptor Kinase B-Extracellular Signal-Regulated Kinase 1/2 Signaling Cascade Activation

The compound’s sustained antidepressant effects involve orchestrated activation of brain-derived neurotrophic factor signaling through tropomyosin receptor kinase B and extracellular signal-regulated kinase 1/2 phosphorylation. Chronic Meranzin hydrate administration upregulates brain-derived neurotrophic factor mRNA stability in hippocampal dentate gyrus granule cells via enhanced MAPK/RSK1-mediated CREB phosphorylation [1] [3]. This neurotrophic enhancement occurs selectively in ventral hippocampal subregions, preferentially influencing mood regulation over cognitive processing.

Tropomyosin receptor kinase B dimerization initiates parallel signaling through PLCγ1 and PI3K/Akt pathways, synergizing with extracellular signal-regulated kinase 1/2 activation to promote dendritic arborization. Meranzin hydrate’s unique pharmacokinetic profile enables sustained subthreshold activation of these pathways, as evidenced by progressive increases in post-synaptic density protein 95 expression over 14-day treatment periods [3] [8]. The temporal progression from acute AMPA receptor modulation to delayed neurotrophic effects mirrors the therapeutic latency pattern observed in clinical antidepressant response.

Hippocampal Neurogenesis and Neuroplasticity Enhancement

Meranzin hydrate reverses chronic stress-induced hippocampal atrophy through dual mechanisms of enhanced neurogenesis and dendritic spine stabilization. The compound increases radial glial-like cell proliferation in the subgranular zone by 62–78% across rodent models, with particular efficacy in restoring ventral hippocampal neurogenesis deficits [1] [3]. Newborn neuron maturation is accelerated through brain-derived neurotrophic factor-mediated upregulation of doublecortin and NeuN expression, shortening the critical period for synaptic integration.

Structural plasticity enhancements extend to mossy fiber-CA3 synaptic remodeling, where Meranzin hydrate increases spine head diameter and post-synaptic density thickness through RhoA/ROCK pathway inhibition. Long-term potentiation thresholds in the perforant path-dentate gyrus circuit are reduced by 38–45%, indicating lowered barriers for synaptic strengthening [3] [7]. These neuroplastic changes correlate with restoration of sucrose preference and forced swim test immobility times to baseline levels in chronic unpredictable mild stress models, suggesting functional recovery of hippocampal-mediated affective processing [1] [8].

The compound’s pro-neurogenic effects are further modulated through Wnt/β-catenin signaling cross-talk, with Meranzin hydrate upregulating dishevelled-2 protein expression while inhibiting glycogen synthase kinase-3β activity [3] [7]. This dual regulation creates a permissive microenvironment for axonal guidance and synaptic pruning, critical processes in neural circuit reorganization during depression recovery.

Dual-Action Regulation of Psychoneuroendocrine Pathways

Meranzin hydrate demonstrates remarkable capacity for dual-action regulation of psychoneuroendocrine pathways, representing a paradigm shift in the treatment of comorbid depression and functional gastrointestinal disorders. This compound exhibits unique bidirectional effects that simultaneously target both neuropsychiatric symptoms and gastrointestinal dysfunction through shared molecular mechanisms [1] [2].

The compound's psychoneuroendocrine modulation occurs through multiple interconnected pathways that regulate both central nervous system function and peripheral gastrointestinal responses. Research utilizing unpredictable chronic mild stress models has demonstrated that meranzin hydrate treatment at 10 mg/kg daily for one week significantly normalized adrenocorticotropic hormone, corticosterone, and acylated ghrelin levels [2]. This normalization represents a comprehensive restoration of the stress-response axis, addressing both the psychological and physiological components of depression-related disorders.

The alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor pathway serves as a critical mediator of meranzin hydrate's rapid antidepressant effects. Unlike traditional antidepressants that require weeks for therapeutic efficacy, meranzin hydrate produces rapid antidepressant effects within hours through alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activation, similar to ketamine but without the associated negative side effects [3]. This rapid onset occurs through enhanced brain-derived neurotrophic factor expression and extracellular signal-regulated kinase 1/2 pathway activation in the hippocampus.

| Psychoneuroendocrine Parameter | Control Condition | Meranzin Hydrate Effect | Clinical Significance |

|---|---|---|---|

| Adrenocorticotropic Hormone | Elevated levels | Normalized levels | Hypothalamic-pituitary-adrenal axis regulation |

| Corticosterone | Elevated levels | Normalized levels | Stress hormone balance |

| Acylated Ghrelin | Decreased levels | Restored levels | Appetite regulation |

| Brain-Derived Neurotrophic Factor | Baseline expression | Significantly upregulated | Neuroplasticity enhancement |

| Extracellular Signal-Regulated Kinase 1/2 | Baseline activity | Significantly upregulated | Synaptic plasticity promotion |

The reward circuitry restoration represents another crucial aspect of meranzin hydrate's dual-action mechanism. Functional magnetic resonance imaging studies reveal that meranzin hydrate treatment attenuates unpredictable chronic mild stress-induced increases in blood oxygen level-dependent activation in the reward system [2]. This restoration specifically targets the nucleus accumbens and hypothalamus, brain regions that are central to both depression pathophysiology and gastrointestinal dysfunction.

Ghrelin Signaling and Hypothalamic-Pituitary-Adrenal Axis Normalization

The ghrelin signaling system represents a fundamental mechanism through which meranzin hydrate exerts its therapeutic effects on both depression and gastrointestinal dysfunction. Meranzin hydrate significantly increases plasma ghrelin levels in rats subjected to forced swimming tests, with this increase being enhanced by ghrelin receptor agonists [1]. This elevation in ghrelin signaling serves as a critical link between the compound's antidepressant and prokinetic effects.

Hypothalamic-pituitary-adrenal axis normalization occurs through meranzin hydrate's modulation of ghrelin receptor-mediated pathways. Research demonstrates that the compound's effects on both depression-like behavior and gastric emptying are inhibited by ghrelin receptor antagonists, indicating that ghrelin signaling is essential for the therapeutic benefits [4]. This ghrelin-dependent mechanism represents a novel approach to treating comorbid depression and functional dyspepsia through shared neuroendocrine regulation.

The growth hormone secretagogue receptor pathway serves as the primary mediator of meranzin hydrate's ghrelin-dependent effects. Studies utilizing growth hormone secretagogue receptor knockout mice demonstrate that meranzin hydrate's antidepressant effects are completely abolished in the absence of functional ghrelin receptors [4]. This finding establishes ghrelin receptor activation as an essential component of the compound's therapeutic mechanism.

| Ghrelin System Parameter | Baseline Condition | Meranzin Hydrate Treatment | Functional Outcome |

|---|---|---|---|

| Plasma Ghrelin Levels | Normal baseline | Significantly increased | Enhanced appetite regulation |

| Growth Hormone Secretagogue Receptor Activity | Baseline activity | Markedly enhanced | Improved neuroendocrine signaling |

| Hypothalamic-Pituitary-Adrenal Axis Function | Stress-induced hyperactivity | Normalized activity | Balanced stress response |

| Hippocampal Brain-Derived Neurotrophic Factor | Stress-reduced expression | Significantly upregulated | Enhanced neuroplasticity |

The stress hormone cascade normalization represents a comprehensive effect of meranzin hydrate's ghrelin-mediated actions. The compound normalizes the entire hypothalamic-pituitary-adrenal axis response, from initial corticotropin-releasing hormone release through final corticosterone production [5] [6]. This normalization occurs through ghrelin receptor-mediated modulation of hypothalamic function, effectively restoring the natural negative feedback mechanisms that become dysregulated in chronic stress conditions.

Neuroplasticity enhancement through ghrelin signaling represents a critical mechanism by which meranzin hydrate promotes recovery from depression-related neural damage. The compound significantly upregulates hippocampal brain-derived neurotrophic factor and phosphorylated mammalian target of rapamycin expression, effects that are prevented by ghrelin receptor antagonists [4]. This ghrelin-dependent neuroplasticity enhancement facilitates the repair of stress-induced neural damage and promotes adaptive changes in neural circuits.

Prokinetic Effects Through Histamine H1 Receptor Stimulation

The histamine H1 receptor pathway represents the primary mechanism through which meranzin hydrate exerts its prokinetic effects on gastrointestinal motility. Research demonstrates that meranzin hydrate dose-dependently increases the amplitude of contractility in both longitudinal and circular jejunum muscles, with concentrations ranging from 1 to 100 μM producing progressively greater effects [7]. This prokinetic action occurs specifically through histamine H1 receptor stimulation, as evidenced by the complete inhibition of meranzin hydrate-induced contractions by the H1 receptor antagonist benzhydramine.

Gastrointestinal motility enhancement through histamine H1 receptor activation represents a mechanism distinct from cholinergic pathways. Unlike acetylcholine-induced contractions, which are blocked by atropine, meranzin hydrate-induced jejunal contractions are unaffected by muscarinic receptor antagonism [7]. This selectivity for histamine H1 receptors provides therapeutic advantages, as it avoids the anticholinergic side effects commonly associated with traditional prokinetic agents.

The dose-response relationship for meranzin hydrate's prokinetic effects demonstrates clear therapeutic potential across a range of concentrations. In vitro studies reveal that concentrations as low as 1 μM produce measurable increases in jejunal contractility, with maximal effects observed at 100 μM [7]. This broad therapeutic window suggests that clinically relevant prokinetic effects can be achieved without excessive dosing.

| Gastrointestinal Parameter | Control Condition | Meranzin Hydrate Effect | Receptor Mechanism |

|---|---|---|---|

| Jejunal Contractions (Longitudinal) | Baseline amplitude | Dose-dependently increased | Histamine H1 receptor |

| Jejunal Contractions (Circular) | Baseline amplitude | Dose-dependently increased | Histamine H1 receptor |

| Gastric Emptying Rate | Normal emptying | Significantly enhanced | Histamine H1 receptor |

| Intestinal Transit Rate | Normal transit | Significantly enhanced | Histamine H1 receptor |

| Cisplatin-Induced Delayed Emptying | Delayed emptying | Significantly reversed | Histamine H1 receptor |

In vivo prokinetic efficacy has been demonstrated across multiple models of gastrointestinal dysfunction. Meranzin hydrate promotes both gastric emptying and intestinal transit in healthy rats when administered at doses of 7, 14, and 28 mg/kg [7]. More importantly, the compound significantly reverses cisplatin-induced delays in gastric emptying, demonstrating therapeutic potential for chemotherapy-induced gastrointestinal dysfunction.

The selectivity for histamine H1 receptors is further confirmed by the observation that benzhydramine, a specific H1 receptor antagonist, completely blocks meranzin hydrate's prokinetic effects both in vitro and in vivo [7]. This selectivity is therapeutically advantageous, as histamine H1 receptors in the gastrointestinal tract are specifically involved in promoting motility without the cardiovascular and central nervous system effects associated with other histamine receptor subtypes [8].

Functional integration of histamine H1 receptor-mediated prokinetic effects with the compound's antidepressant actions occurs through shared neural pathways. The enteric nervous system contains extensive histaminergic innervation that interfaces with both local gastrointestinal function and central nervous system regulation through the vagus nerve [9]. This anatomical arrangement allows meranzin hydrate's histamine H1 receptor activation to simultaneously promote gastrointestinal motility and contribute to the restoration of normal brain-gut axis communication.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard